1-Piperidin-4-YL-but-3-enylamine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-piperidin-4-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H18N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,8-9,11H,1,3-7,10H2 |
InChI Key |
IVGMZPJROWTBJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCNCC1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Piperidin-4-yl-but-3-enylamine typically involves:
- Formation of the piperidine ring or functionalization of an existing piperidine core.
- Introduction of the but-3-enylamine side chain through alkylation or reductive amination.
- Reduction and purification steps to obtain the target amine with high yield and purity.
Method Based on Quaternary Ammonium Salt Reduction (Patent CN106432054A)
A notable method for preparing related piperidine derivatives, such as 4-(piperidine-3-yl)aniline, can be adapted for 1-Piperidin-4-yl-but-3-enylamine synthesis. This method involves:
- Salt-Forming Reaction : Reacting 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
- Reduction Reaction : Mixing the quaternary ammonium salt with zinc chloride and reducing it with sodium borohydride under mild conditions to yield the piperidine derivative.
- Avoids precious metals, lowering production costs.
- Mild reaction conditions with good yields (~95%).
- Suitable for large-scale industrial production.
Typical Reaction Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Salt formation | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, Zn powder, organic solvent, 55-65 °C, 2-3 h | N/A | Formation of quaternary ammonium salt |
| Reduction | Quaternary salt + ZnCl2 + NaBH4, THF, 20-30 °C, 3-4 h | 94.7-96.2 | High purity, mild conditions |
- $$^{1}H$$ NMR (400 MHz, CDCl3): δ 1.66-1.56 (2H, m), 1.79-1.74 (1H, m), 1.98-1.91 (1H, m), 3.17-3.10 (5H, m), 3.47 (2H, br s), 6.58 (2H, d, J=8.0 Hz), 7.03 (2H, d, J=8.0 Hz).
This method can be tailored to introduce the but-3-enylamine side chain by selecting appropriate halogenated propylene derivatives.
Protic Acid-Assisted aza-Pummerer Approach
A recent synthetic approach involves the aza-Pummerer reaction to construct piperidine rings with allylic amine substituents:
- Reaction of thiocarbenium ions with homoallylic amines initiates intramolecular cyclization to form piperidine rings.
- The process uses protic acids and proceeds in solvents like DMSO at elevated temperatures (65 °C).
- Purification involves extraction and silica gel chromatography.
This approach is versatile for synthesizing 4-substituted piperidines with allylic amine groups, including 1-Piperidin-4-yl-but-3-enylamine analogs.
| Parameter | Condition |
|---|---|
| Catalyst/Acid | Protic acid (e.g., HCl) |
| Solvent | DMSO |
| Temperature | 65 °C |
| Reaction Time | 9–18 hours |
| Purification | Silica gel chromatography |
This method is suitable for synthesizing complex piperidine derivatives with high regioselectivity.
Nickel-Catalyzed Allylic Amination
A practical and scalable method involves nickel-catalyzed allylic amination:
- Starting from allylic alcohols or halides, nickel catalysts promote substitution with amines to form allylic amines.
- Typical catalysts: Ni(COD)2 with phosphine ligands (e.g., PCy3).
- Reaction conditions: 100 °C, inert atmosphere, 12 hours.
- Purification by flash chromatography.
This method allows the preparation of allylic amines with piperidine substituents, including 1-Piperidin-4-yl-but-3-enylamine, with moderate yields (~45%).
| Catalyst System | Ni(COD)2 (10 mol%), PCy3 (20 mol%) |
|---|---|
| Temperature | 100 °C |
| Solvent | Anhydrous acetonitrile |
| Reaction Time | 12 hours |
| Yield | ~45% |
This approach offers a direct route to allylic amines under relatively mild conditions, suitable for complex molecule synthesis.
Reductive Amination of Piperidin-4-one Derivatives
An alternative involves reductive amination of 1-benzylpiperidin-4-one with ammonia or amines:
- Catalyzed by Raney-Nickel under hydrogen atmosphere.
- Followed by deprotection of benzyl groups.
- Final salt formation for improved stability.
This method is efficient for producing piperidin-4-yl amines and can be adapted for the but-3-enylamine side chain introduction.
| Step | Conditions | Notes |
|---|---|---|
| Reductive amination | Raney-Ni, H2, ammonia, solvent | High yield, scalable |
| Deprotection | Hydrogenolysis | Removes benzyl protecting group |
| Salt formation | Acid-base reaction | Improves compound stability |
This process is industrially viable due to short reaction times and high yields.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Quaternary Ammonium Salt Reduction | 3-(4-nitrophenyl)pyridine, ZnCl2, NaBH4, THF | 94.7-96.2 | Mild, cost-effective, scalable | Requires halogenated propylene |
| aza-Pummerer Cyclization | Thiocarbenium ion, homoallylic amine, HCl, DMSO | Moderate | Regioselective, versatile | Longer reaction times |
| Nickel-Catalyzed Allylic Amination | Ni(COD)2, PCy3, acetonitrile, 100 °C | ~45 | Direct allylic amine formation | Moderate yield |
| Reductive Amination of Piperidin-4-one | Raney-Ni, H2, ammonia, deprotection steps | High | Scalable, short reaction times | Requires benzyl protection steps |
Chemical Reactions Analysis
1-Piperidin-4-YL-but-3-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
1-Piperidin-4-YL-but-3-enylamine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Piperidin-4-YL-but-3-enylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
Alkyl Chain Variations
Aromatic vs. Aliphatic Substituents
Steric and Electronic Factors
- The tetramethyl groups in 2,2,6,6-tetramethylpiperidin-4-yl acetate create steric hindrance, limiting conformational flexibility compared to the less substituted 1-Piperidin-4-YL-but-3-enylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
